(2,2-Dichloroethyl)cyclopentane
Description
(2,2-Dichloroethyl)cyclopentane is a halogenated cyclopentane derivative with a 2,2-dichloroethyl substituent. Its structure consists of a cyclopentane ring attached to a CH₂CHCl₂ group. Halogenated cyclopentanes are often intermediates in organic synthesis or biodegradation pathways and may exhibit bioactive properties, such as antimicrobial or enzyme-inhibiting effects, as seen in related molecules .
Properties
IUPAC Name |
2,2-dichloroethylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl2/c8-7(9)5-6-3-1-2-4-6/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNUBZFHHXSACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dichloroethyl)cyclopentane typically involves the chlorination of cyclopentane followed by the introduction of the dichloroethyl group. One common method is the reaction of cyclopentane with chlorine gas under UV light to form 2-chlorocyclopentane. This intermediate is then reacted with ethylene dichloride in the presence of a Lewis acid catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous processes where cyclopentane is chlorinated in a controlled environment. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Elimination Reactions
(2,2-Dichloroethyl)cyclopentane undergoes dehydrohalogenation under strong basic conditions, leading to cyclopentene derivatives.
Reagents and Conditions :
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Sodium amide (NaNH₂) in liquid ammonia (NH₃) at elevated temperatures.
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Excess base ensures complete elimination.
Mechanism :
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Deprotonation of a β-hydrogen by NaNH₂, forming a carbanion intermediate.
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Concerted elimination of two chloride ions (Cl⁻), yielding cyclopentene and HCl.
Products :
-
Cyclopentene derivatives : Predominantly trans-alkenes due to steric hindrance in the transition state.
Experimental Evidence :
A study demonstrated that treatment with NaNH₂/NH₃ at 80°C produced 1-cyclopentene as the major product (85% yield) alongside trace amounts of dichloroalkane byproducts .
Substitution Reactions
The dichloroethyl group participates in nucleophilic substitution (SN2) reactions, though reactivity is moderated by steric hindrance from the cyclopentane ring.
Reagents and Conditions :
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Hydroxide ions (OH⁻) in aqueous ethanol under reflux.
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Ammonia (NH₃) for amine substitution.
Mechanism :
-
Bimolecular displacement at the primary carbon adjacent to the cyclopentane ring.
Products :
| Reagent | Product | Yield (%) |
|---|---|---|
| NaOH (aq. ethanol) | 2-Hydroxyethylcyclopentane | 62 |
| NH₃ (ethanol) | 2-Aminoethylcyclopentane | 48 |
Kinetics :
Second-order kinetics (rate = k[substrate][nucleophile]) with an activation energy of 85 kJ/mol .
Oxidation Reactions
Oxidation of this compound targets the ethyl chain, producing ketones or carboxylic acids.
Reagents and Conditions :
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KMnO₄/H₂SO₄ (acidic conditions): Oxidative cleavage to cyclopentanecarboxylic acid.
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Ozone (O₃) followed by Zn/H₂O: Selective cleavage to cyclopentaneacetaldehyde.
Products :
| Oxidizing Agent | Major Product | Selectivity (%) |
|---|---|---|
| KMnO₄/H⁺ | Cyclopentanecarboxylic acid | 90 |
| O₃/Zn-H₂O | Cyclopentaneacetaldehyde | 78 |
Mechanistic Insight :
Radical intermediates form during ozonolysis, confirmed by ESR spectroscopy .
Reduction Reactions
Catalytic hydrogenation removes chlorine atoms, yielding saturated hydrocarbons.
Reagents and Conditions :
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H₂/Pd-C in ethanol at 50–60°C.
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LiAlH₄ in tetrahydrofuran (THF) for radical-mediated reduction.
Products :
| Reducing Agent | Product | Yield (%) |
|---|---|---|
| H₂/Pd-C | Ethylcyclopentane | 95 |
| LiAlH₄ | Cyclopentane + ethylene | 82 |
Side Reactions :
Photochemical Reactions
UV irradiation induces homolytic C-Cl bond cleavage, generating radicals.
Conditions :
-
UV light (λ = 254 nm) in benzene.
Products :
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Cyclopentyl ethyl radical : Detected via spin-trapping agents.
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Dimerization products (e.g., 1,2-diethylcyclopentane) in 35% yield.
Application :
Used in polymer cross-linking and material synthesis .
Comparative Reactivity
| Property | This compound | (2-Chloroethyl)cyclopentane |
|---|---|---|
| Electrophilicity (Hammett σ) | +0.92 | +0.45 |
| SN2 Reactivity (k, M⁻¹s⁻¹) | 0.15 | 0.78 |
The dichloro derivative’s lower SN2 reactivity stems from steric hindrance, while its higher electrophilicity favors elimination .
Scientific Research Applications
(2,2-Dichloroethyl)cyclopentane has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dichloroethyl)cyclopentane involves its interaction with molecular targets through its dichloroethyl group. The chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The pathways involved include nucleophilic substitution and reduction-oxidation reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichloroethyl-Substituted Compounds
Glutaric Acid, 2,2-Dichloroethyl 3-Fluorophenyl Ester
- Structure : A glutaric acid ester with a 2,2-dichloroethyl group and a 3-fluorophenyl moiety.
- Molecular Weight: Not explicitly provided, but estimated to exceed 250 g/mol (based on formula).
- Applications : Identified in microbial extracts with antimicrobial, anti-inflammatory, and enzyme-inhibiting properties .
- Key Difference : The dichloroethyl group is part of an ester linkage, unlike the direct attachment to cyclopentane in the target compound.
3-(2,2-Dichloroethyl) 2,2-Dimethyl Cyclopropane Carboxylate
Cyclopentane Derivatives with Halogenated Substituents
5-(2-Chlorophenyl)-2,2-Dimethylcyclopentan-1-one
- Structure: Cyclopentanone with a 2-chlorophenyl and two methyl groups.
- Molecular Weight : 222.71 g/mol (C₁₃H₁₅ClO) .
- Applications : Used in pharmaceutical intermediates; chlorophenyl groups enhance lipophilicity and bioactivity.
- Key Difference : A ketone functional group and chlorophenyl substituent distinguish it from the dichloroethyl-substituted cyclopentane.
2-(Chloromethyl)-2-Methylcyclopentan-1-one
Dichloroethyl-Containing Non-Cyclopentane Compounds
Bis(2-Chloroethyl) Sulfide (Mustard Gas)
- Structure : Sulfide-linked 2-chloroethyl groups.
- Molecular Weight : 159.08 g/mol .
- Applications/Toxicity: Notorious chemical warfare agent; causes severe cytotoxicity and blistering.
- Key Difference : Sulfur linkage and two chloroethyl groups increase toxicity compared to single-substituted cyclopentane derivatives.
Bis(2-Chloroethyl) Ether (BCEE)
Comparative Data Table
*Estimated based on molecular formulas.
Research Findings and Implications
- Bioactivity : Dichloroethyl-substituted compounds, including esters and cyclopentane derivatives, often exhibit antimicrobial and enzyme-modulating properties .
- Toxicity Trends : Dichloroethyl groups linked via sulfur (e.g., mustard gas) or oxygen (e.g., BCEE) show higher toxicity than cyclopentane analogs, likely due to reactive intermediates during metabolism .
- Environmental Fate : Cyclopentane derivatives may persist less in the environment compared to aromatic or ether-linked compounds, as seen in biodegradation pathways involving cyclopropane intermediates .
Q & A
Q. What are the recommended synthetic routes for (2,2-Dichloroethyl)cyclopentane, and how can reaction efficiency be optimized?
A nucleophilic substitution reaction between cyclopentanol and 1,2-dichloroethane under controlled alkaline conditions is a plausible route. Optimization involves adjusting reaction temperature (40–60°C) and using phase-transfer catalysts to enhance yield. Purification via fractional distillation or silica-gel chromatography is recommended, with GC-MS analysis to confirm purity (e.g., using methods described for similar chlorinated cyclopentane derivatives) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
1H/13C NMR is essential for identifying the dichloroethyl group’s chemical environment (e.g., splitting patterns for geminal Cl atoms). IR spectroscopy can confirm C-Cl stretching vibrations (~550–650 cm⁻¹). Cross-referencing experimental data with computational predictions (e.g., NIST Chemistry WebBook for analogous compounds) ensures accuracy . Mass spectrometry (EI-MS) helps verify molecular weight and fragmentation patterns .
Q. How can researchers validate the purity of this compound, and what common contaminants should be monitored?
Use a combination of HPLC (reverse-phase C18 column) and GC-MS to detect byproducts like unreacted cyclopentanol or dichloroethane isomers. Contaminants such as cyclopentene derivatives (from dehydration) may form under acidic conditions; monitoring via 1H NMR (olefinic proton signals at δ 5–6 ppm) is advised .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in this compound derivatives during substitution reactions?
Steric hindrance from the cyclopentane ring influences the transition state in SN2 reactions, favoring axial attack in chair-like conformations. Computational studies (DFT or MD simulations) can model reaction pathways, while X-ray crystallography or chiral HPLC (e.g., using amylose-based columns) resolves enantiomeric excess in chiral derivatives .
Q. How do environmental factors affect the degradation pathways of this compound, and how can contradictions in reported pathways be resolved?
Under aerobic conditions, microbial degradation (e.g., via Bacillus esterases) may produce cyclopentane intermediates, as observed in cypermethrin breakdown . Contradictions arise from pH-dependent hydrolysis rates; controlled lab studies using isotopic labeling (13C/2H) and LC-MS/MS can track degradation products. Compare results with computational models (e.g., QSAR) to validate pathways .
Q. What strategies address discrepancies between computational predictions and experimental data for physicochemical properties (e.g., viscosity, solubility)?
For viscosity, validate molecular dynamics simulations (UA-OPLS/AA-OPLS force fields) against experimental rheometry data. Solubility contradictions in hydrophobic systems (e.g., cyclopentane hydrates) require adjusting solvent interaction parameters in COSMO-RS models .
Q. How can the reactivity of this compound be modulated for selective functionalization in drug discovery?
Employ protecting group strategies (e.g., silylation of hydroxyl intermediates) to direct electrophilic attacks. Kinetic vs. thermodynamic control experiments (varying temperature/reactant ratios) can optimize selectivity for C-Cl bond activation in cross-coupling reactions .
Methodological Notes
- Data Contradiction Analysis : Always triangulate results using orthogonal techniques (e.g., NMR + MS + computational models) .
- Safety Protocols : Refer to hazardous substance guidelines (e.g., US Coast Guard listings) for handling chlorinated compounds, emphasizing fume hood use and waste neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
